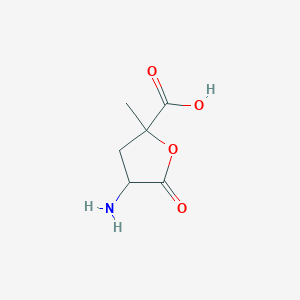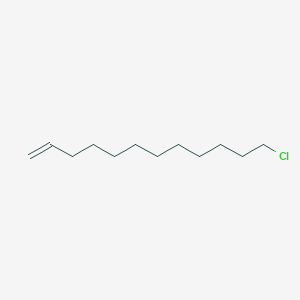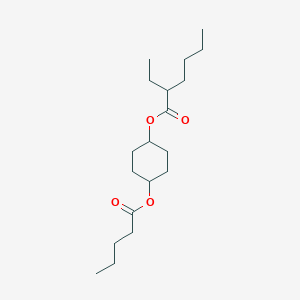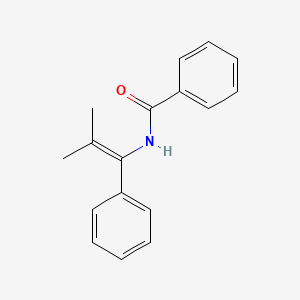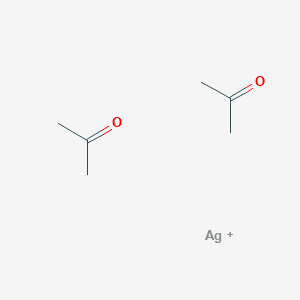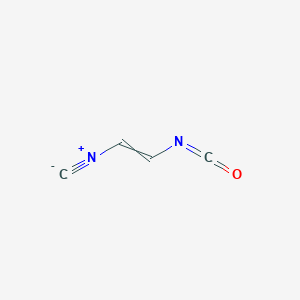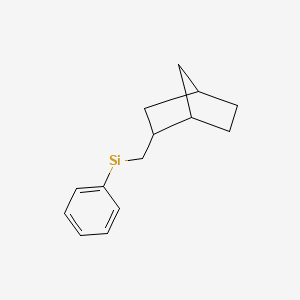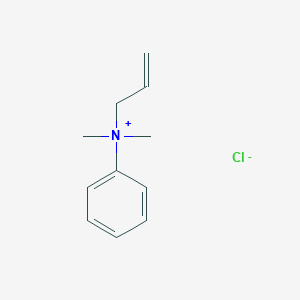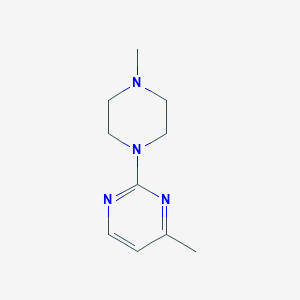![molecular formula C26H32N4O3 B14288393 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 128145-27-7](/img/structure/B14288393.png)
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group on the 4-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the hydrazinylidene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-(5-Ethylnonan-2-yl)-5-[2-(4-aminophenyl)hydrazinylidene]quinolin-8(5H)-one.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to known bioactive compounds, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Further research is needed to explore these potential activities.
Medicine: The compound could be investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is not well understood and would require further research. it is likely to interact with various molecular targets and pathways, particularly those involving the quinoline core. Potential targets could include enzymes, receptors, and DNA, leading to a range of biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline core, known for their antimicrobial properties.
Uniqueness: The unique combination of the ethylnonan-2-yl group and the 4-nitrophenylhydrazinylidene moiety in 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one may confer distinct biological activities and properties not seen in other quinoline derivatives. This makes it a promising candidate for further research and development in various fields.
Properties
CAS No. |
128145-27-7 |
|---|---|
Molecular Formula |
C26H32N4O3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
7-(5-ethylnonan-2-yl)-5-[(4-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C26H32N4O3/c1-4-6-8-19(5-2)11-10-18(3)23-17-24(22-9-7-16-27-25(22)26(23)31)29-28-20-12-14-21(15-13-20)30(32)33/h7,9,12-19,31H,4-6,8,10-11H2,1-3H3 |
InChI Key |
XQPZPTODQWLYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)C1=CC(=C2C=CC=NC2=C1O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


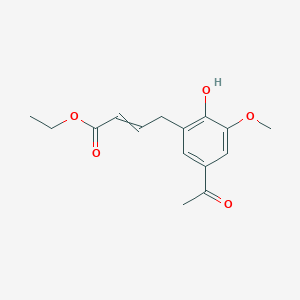
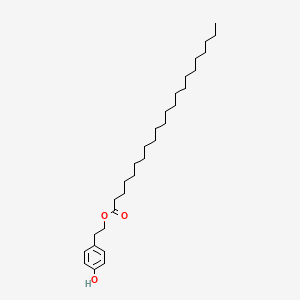

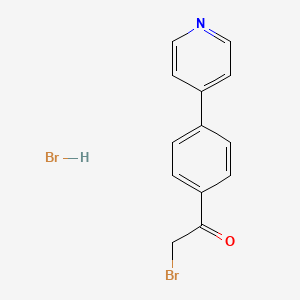
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
